1-(2-Chlorobenzyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzyl)guanidine is a chemical compound with the molecular formula C₈H₁₀ClN₃. It has garnered significant attention in various fields of research due to its unique chemical structure and biological activity. This compound is characterized by the presence of a guanidine group attached to a 2-chlorobenzyl moiety, which imparts distinct properties and reactivity.
Mechanism of Action
Target of Action
1-(2-Chlorobenzyl)guanidine is a derivative of guanidine . Guanidine primarily targets the aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes .
Mode of Action
Guanidine appears to act by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine derivatives have been found to trigger cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular atp .
Pharmacokinetics
Guanidine is known to be rapidly absorbed and distributed .
Result of Action
Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome .
Action Environment
The efficacy of guanidine derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
1-(2-Chlorobenzyl)guanidine, like other guanidines, is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)guanidine typically involves the reaction of 2-chlorobenzylamine with a guanidine derivative. One common method is the reaction of 2-chlorobenzylamine with S-methylisothiourea sulfate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of this compound can lead to the formation of reduced derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or peracids in an aqueous or organic solvent.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Substituted guanidines with different nucleophiles replacing the chlorine atom.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Scientific Research Applications
1-(2-Chlorobenzyl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
N-benzylguanidine: Similar structure but lacks the chlorine atom on the benzyl group.
N-(2,2-Dimethoxyethyl)guanidine: Contains a dimethoxyethyl group instead of the chlorobenzyl group.
N-(3,4-Dichlorobenzyl)guanidine: Contains additional chlorine atoms on the benzyl group.
Uniqueness: 1-(2-Chlorobenzyl)guanidine is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity compared to other guanidine derivatives .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIBCPLFOPWWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.